![molecular formula C9H9ClN2OS B5648123 2-(6-chloro-2-imino-1,3-benzothiazol-3(2H)-yl)ethanol](/img/structure/B5648123.png)
2-(6-chloro-2-imino-1,3-benzothiazol-3(2H)-yl)ethanol
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives involves interactions between different chemical entities under specific conditions. For instance, the reaction of 2-amino-benzothiazole with allyl chloride in ethanol leads to the formation of 2-imino-3-allyl-benzothiazole along with other products, showcasing a method for creating complex molecules from simpler ones through substitution reactions (Goreshnik & Mys’kiv, 2012).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including our compound of interest, is characterized by X-ray crystallography and spectroscopic analyses. These studies reveal details about bond lengths, angles, and overall geometry, contributing to a deeper understanding of the compound's chemical behavior and reactivity. For instance, the crystal structure of related benzothiazole compounds has been elucidated, providing insights into their structural configurations (Aydin et al., 2002).
properties
IUPAC Name |
2-(6-chloro-2-imino-1,3-benzothiazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c10-6-1-2-7-8(5-6)14-9(11)12(7)3-4-13/h1-2,5,11,13H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAATLNBACNRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N)N2CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-imino-1,3-benzothiazol-3(2H)-yl)ethanol |
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